5-[(4-bromophenyl)carbonyl]-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(4-BROMOSTYRYL)-5-(4-BROMOBENZOYL)-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BROMOSTYRYL)-5-(4-BROMOBENZOYL)-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds and pyrimidinedione derivatives. Key steps may involve:
Bromination: Introduction of bromine atoms into the aromatic rings.
Aldol Condensation: Formation of the styryl and benzoyl groups through aldol condensation reactions.
Cyclization: Formation of the pyrimidinedione ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-BROMOSTYRYL)-5-(4-BROMOBENZOYL)-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of bromine atoms to form hydrogenated derivatives.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidinedione derivatives.
Medicine: Potential therapeutic agent for diseases due to its unique chemical properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-BROMOSTYRYL)-5-(4-BROMOBENZOYL)-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and pyrimidinedione ring may play crucial roles in binding to these targets and modulating their activity. Specific pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-BROMOSTYRYL)-5-(4-CHLOROBENZOYL)-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE
- 6-(4-BROMOSTYRYL)-5-(4-METHYLBENZOYL)-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE
Uniqueness
6-(4-BROMOSTYRYL)-5-(4-BROMOBENZOYL)-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with other substituents, making it a valuable subject for further research.
Properties
Molecular Formula |
C21H16Br2N2O3 |
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Molecular Weight |
504.2 g/mol |
IUPAC Name |
5-(4-bromobenzoyl)-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16Br2N2O3/c1-24-17(12-5-13-3-8-15(22)9-4-13)18(20(27)25(2)21(24)28)19(26)14-6-10-16(23)11-7-14/h3-12H,1-2H3/b12-5+ |
InChI Key |
VUUHBYBQAVVMND-LFYBBSHMSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)Br)/C=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)Br)C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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